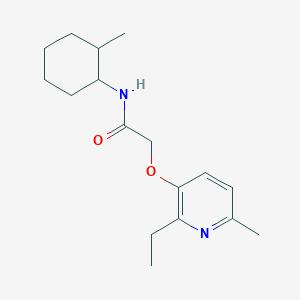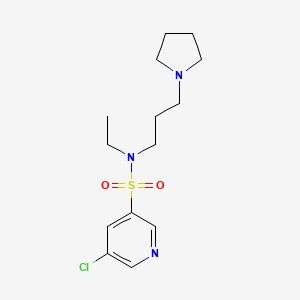![molecular formula C17H26N2O2 B6971038 N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B6971038.png)
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxymethyl group attached to a phenyl ring, and a piperidine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide typically involves the following steps:
Formation of the Ethoxymethyl Phenyl Intermediate: The starting material, 3-(ethoxymethyl)phenyl, is prepared by reacting 3-hydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-methylpiperidine with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Coupling Reaction: The final step involves coupling the ethoxymethyl phenyl intermediate with the piperidine intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl, NaBr), amines (e.g., NH3, RNH2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated compounds, substituted amines
Aplicaciones Científicas De Investigación
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and pain management.
Biological Research: It is used in biological studies to investigate its effects on cellular pathways and receptor interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is explored for its use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-2-(4-methylpiperidin-1-yl)acetamide
- N-(4-methoxyphenyl)-2-(4-methylpiperidin-1-yl)acetamide
- N-(3-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
Uniqueness
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide is unique due to the presence of the ethoxymethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
N-[3-(ethoxymethyl)phenyl]-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-21-13-15-5-4-6-16(11-15)18-17(20)12-19-9-7-14(2)8-10-19/h4-6,11,14H,3,7-10,12-13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFIBSAARUAAGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-[(3-Methoxy-1-methylpyrazol-4-yl)sulfamoyl]-2,6-dimethylphenoxy]acetic acid](/img/structure/B6970956.png)

![3-Tert-butyl-5-[(2-ethyl-6-methylpyridin-3-yl)oxymethyl]-1,2,4-oxadiazole](/img/structure/B6970974.png)

![1-[4-[(1-Ethylpyrazol-4-yl)methyl]-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B6970987.png)
![[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6970995.png)

![1-(4,4-difluorocyclohexyl)-N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B6971014.png)
![N,N-dimethyl-4-[1-(spiro[3.4]octan-3-ylamino)ethyl]benzenesulfonamide](/img/structure/B6971022.png)


![3-bromo-2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B6971032.png)
![N-[2-(1,3-benzoxazol-2-yl)propyl]-2-cyclopropylpyrimidin-4-amine](/img/structure/B6971048.png)
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-5-methylbenzenesulfonamide](/img/structure/B6971054.png)
